molecular formula C9H11NO2 B3030264 2-Isopropoxynicotinaldehyde CAS No. 885278-10-4

2-Isopropoxynicotinaldehyde

Cat. No. B3030264
CAS RN: 885278-10-4
M. Wt: 165.19
InChI Key: GNTQOKGIVMJHQG-UHFFFAOYSA-N
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Description

2-Isopropoxynicotinaldehyde is a chemical compound that serves as a building block in various synthetic processes. While the provided data does not directly describe this compound, it does mention related compounds and their use in synthesis. For instance, 2-isopropoxybenzaldehyde is a precursor to 2-isopropoxy-5-nitrobenzaldehyde, which is an important component in the preparation of ligands for nitro-substituted Hoveyda–Grubbs metathesis catalysts .

Synthesis Analysis

The synthesis of related compounds involves the use of isopropoxyacetic anhydride for the protection of exoaminofunctions in nucleosides during the solid-support synthesis of oligodeoxyribonucleotides . This method proves advantageous as the N-isopropoxyacetylated nucleosides are stable under synthesis conditions and allow for faster removal compared to traditional protection groups . Additionally, the synthesis of 2-isopropoxy-5-nitrobenzaldehyde, a derivative of this compound, is achieved through nitration using red fuming HNO3 in a continuous flow microreactor, which offers a selective, efficient, and reproducible method with a productivity of 13 g/h .

Molecular Structure Analysis

Although the molecular structure of this compound is not explicitly discussed in the provided papers, the structure of its derivatives and related compounds suggest that it contains an isopropoxy group attached to a benzaldehyde core. The presence of this functional group is crucial for the stability and reactivity of the compound in various chemical reactions .

Chemical Reactions Analysis

The chemical reactions involving isopropoxy groups are highlighted in the synthesis of oligodeoxyribonucleotides, where the isopropoxyacetic group serves as a protective group that can be removed under specific conditions without affecting the rest of the molecule . Furthermore, the nitration reaction to produce 2-isopropoxy-5-nitrobenzaldehyde demonstrates the reactivity of the isopropoxy group under controlled conditions, leading to the formation of a nitro-substituted product .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, the stability of N-isopropoxyacetylated nucleosides during oligodeoxyribonucleotide synthesis suggests that the isopropoxy group confers stability to the compounds it is part of . The successful use of continuous flow chemistry for the nitration of 2-isopropoxybenzaldehyde implies that the physical properties of these compounds are amenable to such advanced synthetic techniques, which can be indicative of their behavior in various environments .

Scientific Research Applications

Unimolecular Elimination Kinetics

A study by Rotinov et al. (1999) focused on the decomposition of 2-alkoxypropionic acids, including 2-isopropoxypropionic acid, in the gas phase. This research aids in understanding the reaction mechanisms and kinetics of these compounds at high temperatures and pressures, which is vital for chemical engineering and atmospheric chemistry applications (Rotinov et al., 1999).

Atmospheric Chemistry

The Focused Isoprene eXperiment at the California Institute of Technology (FIXCIT) included the study of isopropoxy compounds in atmospheric chemistry. This research is crucial for understanding the oxidation mechanisms of biogenic hydrocarbons and their impact on air quality and climate change (Nguyen et al., 2014).

Electrochemical Properties

Galvín and Mellado (1988) investigated the electrochemical reduction of isonicotinic amide, which is related to isopropoxynicotinaldehyde, in a strong acid medium. This study is relevant for electrochemistry and material science, particularly in the development of novel electrochemical sensors and batteries (Galvín & Mellado, 1988).

Biological Applications

Research by Geoghegan and Stroh (1992) on site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol, which relates to the chemistry of isopropoxynicotinaldehyde, has implications in bioconjugation and drug development (Geoghegan & Stroh, 1992).

Aldehyde Chemistry in SOA Formation

Chan et al. (2010) explored the role of aldehyde chemistry, including compounds similar to 2-isopropoxynicotinaldehyde, in secondary organic aerosol (SOA) formation. This research is significant for understanding the environmental impact of aldehydes in air pollution (Chan et al., 2010).

Selective Colorimetric Sensors

A study by Wang et al. (2014) on the development of colorimetric sensors using Schiff base derivatives, closely related to the chemistry of isopropoxynicotinaldehyde, is important for analytical chemistry and sensor technology (Wang et al., 2014).

Mechanism of Action

The mechanism of action for 2-Isopropoxynicotinaldehyde is not specified in the search results. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

2-Isopropoxynicotinaldehyde is classified as a skin irritant and serious eye irritant, and it may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-propan-2-yloxypyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTQOKGIVMJHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654794
Record name 2-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885278-10-4
Record name 2-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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